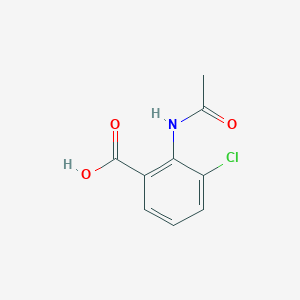

2-(Acetylamino)-3-chlorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-8-6(9(13)14)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUJGXGQAQZDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Spectroscopic Characterization and Structural Elucidation of 2 Acetylamino 3 Chlorobenzoic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and molecular vibrations of a compound.

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule through their unique vibrational frequencies. The FTIR spectrum of 2-(acetylamino)-3-chlorobenzoic acid is expected to exhibit distinct absorption bands corresponding to its carboxylic acid, amide, and chloro-substituted aromatic moieties.

The presence of the carboxylic acid group would be confirmed by a broad O-H stretching band, typically observed in the region of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to produce a strong absorption band around 1700-1725 cm⁻¹. For comparison, the C=O stretching in 2-chlorobenzoic acid is observed as a very strong band at 1668 cm⁻¹ researchgate.net.

The acetylamino group introduces several characteristic vibrations. The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the range of 3200-3400 cm⁻¹. The amide I band, primarily due to the C=O stretching of the acetyl group, is predicted to be a strong absorption between 1630 and 1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, would likely be found in the 1520-1570 cm⁻¹ region.

The aromatic ring will contribute to several bands in the fingerprint region. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ range. The substitution pattern on the ring will influence the C-H out-of-plane bending vibrations, which are expected in the 750-900 cm⁻¹ region and can provide information about the arrangement of substituents. The C-Cl stretching vibration is anticipated to be observed in the 600-800 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 2500-3300 (broad) | Carboxylic Acid |

| N-H Stretch | 3200-3400 | Amide |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2850-3000 | Methyl Group |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Carboxylic Acid |

| C=O Stretch (Amide I) | 1630-1680 | Amide |

| C=C Stretch (Aromatic) | 1450-1600 | Aromatic Ring |

| N-H Bend (Amide II) | 1520-1570 | Amide |

| C-Cl Stretch | 600-800 | Chloro Group |

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be particularly useful for characterizing the aromatic ring and the carbon skeleton.

Symmetric stretching vibrations of the benzene ring are expected to produce strong signals in the Raman spectrum. The C=C stretching vibrations of the aromatic ring, which are strong in the FTIR spectrum, will also be prominent in the Raman spectrum, typically in the 1580-1620 cm⁻¹ region. For p-chlorobenzoic acid, FT-Raman peaks have been observed at 1597 and 1628 cm⁻¹ nih.gov. The "ring breathing" vibration, a symmetric expansion and contraction of the ring, is a characteristic Raman band for substituted benzenes and is expected in the region around 1000 cm⁻¹.

The C-Cl bond, being relatively non-polar, often gives rise to a more intense Raman signal than its corresponding FTIR absorption. The C-Cl stretching vibration would be expected as a distinct peak in the 600-800 cm⁻¹ range. The symmetric vibrations of the carboxylic acid and amide groups would also be observable, though potentially with lower intensity than the aromatic ring vibrations.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic Ring |

| C=C Stretch (Aromatic) | 1580-1620 | Aromatic Ring |

| Ring Breathing | ~1000 | Aromatic Ring |

| C-Cl Stretch | 600-800 | Chloro Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of an organic compound by probing the magnetic environments of its nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound will provide information on the number of different types of protons and their neighboring environments.

The proton of the carboxylic acid group (-COOH) is expected to be the most deshielded, appearing as a broad singlet far downfield, typically in the range of 10-13 ppm. The amide proton (-NH) is also expected to be a singlet, with a chemical shift generally between 7.5 and 8.5 ppm.

The aromatic region of the spectrum will show signals for the three protons on the benzene ring. Their chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups and the electron-donating effect of the acetylamino group. The proton ortho to the carboxylic acid group is expected to be the most downfield of the aromatic protons. The coupling between adjacent aromatic protons (ortho-coupling) typically results in doublet or multiplet patterns with coupling constants (J) in the range of 7-9 Hz. For 2-chlorobenzoic acid, the aromatic protons appear in the range of 7.31-8.09 ppm rsc.orgchemicalbook.com.

The methyl protons of the acetyl group (-COCH₃) will appear as a sharp singlet in the upfield region of the spectrum, typically around 2.0-2.3 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Singlet (broad) |

| -NH | 7.5 - 8.5 | Singlet |

| Aromatic-H | 7.0 - 8.2 | Multiplets |

| -COCH₃ | 2.0 - 2.3 | Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically in the range of 165-175 ppm. For comparison, the carboxylic carbon in 2-chlorobenzoic acid appears at 171.09 ppm rsc.orgchemicalbook.com. The carbonyl carbon of the acetylamino group will also be in the downfield region, likely around 168-172 ppm.

The six carbons of the aromatic ring will appear in the range of approximately 110-150 ppm. The chemical shifts will be influenced by the attached substituents. The carbon atom bonded to the chlorine (C-Cl) is expected to be in the 125-135 ppm range. The carbon attached to the carboxylic acid group and the one attached to the acetylamino group will also have characteristic shifts influenced by these functional groups. The ¹³C NMR spectrum of 2-chlorobenzoic acid shows aromatic carbons in the range of 126.75-134.83 ppm rsc.orgchemicalbook.com.

The methyl carbon of the acetyl group will be the most upfield signal, typically appearing around 20-25 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 165 - 175 |

| -NHC O- | 168 - 172 |

| Aromatic-C | 110 - 150 |

| -C OCH₃ | 20 - 25 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a chlorine atom, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak is anticipated, which is characteristic of compounds containing one chlorine atom.

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of small, stable molecules or radicals. For instance, the loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment ion at M-17. The loss of the entire carboxylic acid group (-COOH) would lead to a fragment at M-45.

Another likely fragmentation pathway is the cleavage of the acetyl group. Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetylamino group would produce a fragment at M-42. Alpha-cleavage adjacent to the carbonyl group of the amide is also a common fragmentation pathway for amides libretexts.org. The fragmentation of aromatic compounds often involves the stability of the aromatic ring, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with a very high degree of accuracy. fiveable.memeasurlabs.com This precision allows for the determination of a compound's elemental composition from its exact mass. acs.orgresearchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. fiveable.me

For this compound (C₉H₈ClNO₃), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This calculated value serves as a benchmark for experimental determination. An HRMS analysis would ionize the molecule and measure its m/z value to within a few parts per million (ppm), providing strong evidence for the presence of the compound and confirming its elemental formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈ClNO₃ |

| Calculated Monoisotopic Mass | 213.0193 u |

| Expected [M+H]⁺ Ion | 214.0265 u |

| Expected [M-H]⁻ Ion | 212.0120 u |

Gas-Phase Ion Energetics and Fragmentation Studies

Gas-phase ion chemistry involves the study of ions and molecules in a gaseous state, often within a mass spectrometer. wikipedia.org Upon ionization, molecules can be imparted with excess internal energy, leading to fragmentation. The study of these fragmentation patterns provides valuable information about the molecule's structure, as the weakest bonds tend to break preferentially, and stable fragments are readily formed. cdnsciencepub.com

For this compound, several characteristic fragmentation pathways can be predicted based on its functional groups. Common fragmentation of protonated carboxylic acids in the gas phase includes the loss of water (H₂O) to form an acylium ion. cdnsciencepub.com The acetylamino group can undergo fragmentation through the loss of a neutral ketene molecule (CH₂=C=O). Other potential fragmentations include the loss of a chlorine atom or the entire carboxyl group. Collision-induced dissociation (CID) is a technique used to induce and study these fragmentations. wikipedia.org

| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Plausible Fragment Structure |

|---|---|---|---|

| 214.0265 ([M+H]⁺) | H₂O (18.0106 u) | 196.0159 | Acylium ion |

| 214.0265 ([M+H]⁺) | CH₂CO (42.0106 u) | 172.0159 | Aminobenzoic acid derivative ion |

| 214.0265 ([M+H]⁺) | COOH (45.0029 u) | 169.0236 | N-acetyl-3-chloroaniline ion |

| 214.0265 ([M+H]⁺) | Cl (34.9689 u) | 179.0576 | Dechlorinated molecular ion |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies of Benzoic Acid Derivatives

While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound 2-acetylamino-benzoic acid (N-acetylanthranilic acid) provides significant insight into the likely structural features. A study on 2-acetylamino-benzoic acid revealed its crystal structure through single-crystal X-ray diffraction. researchgate.net The compound was found to crystallize in the orthorhombic space group Fdd2. researchgate.net Such studies on derivative compounds are crucial for understanding how different substituents affect the molecular conformation and crystal packing. researchgate.netuky.edu

The following table summarizes the crystallographic data obtained for the analogue, 2-acetylamino-benzoic acid. researchgate.net

| Parameter | Value for 2-acetylamino-benzoic acid |

|---|---|

| Empirical Formula | C₉H₉NO₃ |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 10.848(1) |

| b (Å) | 30.264(1) |

| c (Å) | 10.577(1) |

| Volume (ų) | 3472.47(2) |

| Z (Molecules per unit cell) | 4 |

| Final R index [Fo>4σ(Fo)] | 0.0303 |

Analysis of Molecular Packing and Intermolecular Interactions in Crystalline Phases

The stability and properties of a crystalline solid are governed by the way molecules are arranged and the non-covalent interactions between them. nih.gov In the crystal structure of the analogue 2-acetylamino-benzoic acid, hydrogen bonds are the dominant intermolecular forces responsible for crystal cohesion. researchgate.net

Specifically, the structure is stabilized by both N—H···O and O—H···O hydrogen bonds. researchgate.net The amide proton (N-H) acts as a hydrogen bond donor to an oxygen atom, while the carboxylic acid proton (O-H) also participates in hydrogen bonding with an oxygen acceptor on a neighboring molecule. researchgate.netresearchgate.net These interactions link the molecules together, forming a stable, three-dimensional network. The analysis of such packing motifs is critical for understanding the physical properties of the solid material. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, potentially with additional weak interactions involving the chlorine atom.

Iv. Computational and Theoretical Investigations of 2 Acetylamino 3 Chlorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the geometric and electronic properties of molecules. dntb.gov.ua Methods like DFT and HF are commonly used to predict molecular structures and energies.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is often employed for geometry optimization to find the most stable conformation of a molecule and to analyze its electronic properties. orgchemres.orgmdpi.comnih.gov Studies on similar benzoic acid derivatives have utilized DFT methods, such as B3LYP, in conjunction with various basis sets to calculate optimized geometries, vibrational frequencies, and electronic characteristics. researchgate.netnih.gov However, specific DFT calculations for 2-(Acetylamino)-3-chlorobenzoic acid are not available in the reviewed literature.

Ab Initio Hartree-Fock (HF) Methods in Comparative Studies

The Hartree-Fock (HF) method is a fundamental ab initio approach for approximating the wavefunction and energy of a quantum many-body system. nih.govresearchgate.net It is often used in comparative studies alongside DFT to assess the performance of different computational methods. For related molecules like 3-chlorobenzoic acid, comparative studies using both HF and DFT methods have been conducted to evaluate optimized geometrical parameters and vibrational frequencies. nih.gov No such comparative HF studies were found for this compound.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Analyses of frontier molecular orbitals, intramolecular interactions, and electrostatic potential are key to understanding a molecule's chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Frontier Orbital Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the ability for intramolecular charge transfer. irjweb.comresearchgate.netnih.gov A smaller gap generally indicates higher reactivity. irjweb.com While HOMO-LUMO analyses have been performed for various chlorobenzoic acid and other benzoic acid derivatives, specific energy values and the frontier orbital gap for this compound have not been reported. nih.govscience.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Molecular Stability

Natural Bond Orbital (NBO) analysis provides insight into intramolecular bonding and interaction among bonds. It is used to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecular structure. dntb.gov.uapnrjournal.com This analysis has been applied to related compounds to understand their electronic structures, but no NBO analysis specific to this compound was found.

Molecular Electrostatic Potential (MEP) for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net Different colors on the MEP surface represent varying electrostatic potentials, with red typically indicating negative potential (nucleophilic sites) and blue indicating positive potential (electrophilic sites). mdpi.com MEP analyses have been conducted on compounds like 3-chlorobenzoic acid to identify their reactive regions. nih.gov However, an MEP map and corresponding analysis for this compound are not available.

Charge Distribution and Reactivity Indices

The electronic landscape of a molecule is fundamental to its chemical behavior. Charge distribution analysis reveals the localization of electrons, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In computational studies, this is often quantified using methods like Mulliken population analysis. For a related compound, 2-acetylamino-benzoic acid, DFT calculations have been used to determine atomic Mulliken charges. researchgate.net

The introduction of a chlorine atom at the 3-position on the benzene (B151609) ring in this compound significantly influences this distribution. Due to its high electronegativity, the chlorine atom acts as an electron-withdrawing group, pulling electron density from the aromatic ring. This effect, combined with the electron-withdrawing nature of the carboxylic acid group and the acetylamino group, creates a complex charge distribution that dictates the molecule's reactivity.

Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Illustrative Mulliken Charges and Reactivity Indices for this compound Note: These values are hypothetical, based on theoretical principles, as specific published data for this exact molecule is not readily available. The table illustrates the expected trends based on the molecule's functional groups.

Conformational Analysis and Stereochemistry

The flexibility of this compound arises from the rotation around several single bonds, leading to different spatial arrangements known as conformations. chemistrysteps.com Conformational analysis is crucial for understanding how the molecule's shape affects its properties and biological interactions.

Torsional Potential Energy Scans

To explore the conformational landscape, computational chemists perform torsional potential energy scans. researchgate.net This involves systematically rotating a specific dihedral angle (the angle between four connected atoms) and calculating the molecule's potential energy at each increment. nih.gov For this compound, key rotations occur around:

The C1-C7 bond (connecting the phenyl ring to the carboxylic acid group).

The C2-N1 bond (connecting the phenyl ring to the acetylamino group).

The resulting energy profile shows which conformations are most stable (energy minima) and the energy barriers required to transition between them (energy maxima). Steric hindrance between the bulky chlorine, carboxylic acid, and acetylamino groups plays a significant role in determining the preferred conformations.

Table 2: Hypothetical Potential Energy Profile for Rotation Around the C2-N1 Bond Note: This table provides an illustrative example of data obtained from a torsional scan. Actual energy values would require specific quantum chemical calculations.

Conformer Population Distribution in Solution

In a solution at a given temperature, a molecule will exist as an equilibrium mixture of its different conformers. The population of each conformer is determined by its relative free energy, with lower-energy conformers being more abundant. The Boltzmann distribution law is used to calculate this population distribution. Computational models can simulate the presence of a solvent, which is crucial as solvent interactions can stabilize or destabilize certain conformations, altering their relative populations compared to the gas phase. researchgate.net

Stereoisomer Population Distribution in Solvent Systems

This compound is an achiral molecule as it does not possess a stereocenter, and therefore does not have enantiomers or diastereomers. The term "stereoisomer" in this context likely refers to conformational isomers (conformers or rotamers) that are stable enough to be distinguished. If the rotational barrier between two stable conformers is sufficiently high, they can be considered atropisomers. Computational analysis would determine the energy barriers to rotation. If these barriers are high, the relative populations of these distinct, non-superimposable conformational isomers in different solvents could be calculated, similar to the method described in section 4.3.2.

Table 3: Illustrative Conformer Population in Different Solvents at 298 K Note: This table is a hypothetical representation of how solvent polarity can influence the equilibrium between two major conformers (Conformer A and Conformer B).

Reaction Mechanism Elucidation via Computational Models

Computational chemistry is an indispensable tool for investigating the pathways of chemical reactions. By modeling the structures and energies of reactants, transition states, and products, researchers can map out the entire reaction coordinate and identify the most likely mechanism. researchgate.net

Absolute and Relative Free Energies of Chemical Reactions

More importantly, the models can locate the transition state (TS), which is the highest energy point on the reaction pathway. The free energy difference between the transition state and the reactants is the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified.

Table 4: Hypothetical Free Energy Profile for a Generic Reaction (Amide Hydrolysis) Note: This table illustrates the type of thermodynamic data generated from computational studies of a reaction mechanism. The values are for a hypothetical acid-catalyzed hydrolysis reaction.

Transition State Analysis and Reaction Pathways

Computational and theoretical studies are instrumental in elucidating the intricate mechanisms of chemical reactions, offering insights into transition states and reaction pathways that are often difficult to observe experimentally. For this compound, such investigations would focus on its intramolecular cyclization, a key process in the synthesis of various heterocyclic compounds. While specific computational data for this compound is not extensively detailed in the available literature, the general mechanisms for the cyclization of related N-acylanthranilic acids provide a framework for understanding its likely reaction pathways.

The primary reaction pathway of interest for N-acylanthranilic acids, including the chloro-substituted derivative, is the intramolecular cyclization to form a 4H-3,1-benzoxazin-4-one. This transformation is typically mediated by dehydrating agents like acetic anhydride (B1165640). The generally accepted mechanism for this process involves several key steps, which would be the focus of transition state analysis.

A plausible reaction mechanism, based on established chemical principles, can be outlined as follows:

Activation of the Carboxylic Acid: The reaction is often initiated by the activation of the carboxylic acid group of this compound. In the presence of a reagent like acetic anhydride, a mixed anhydride is formed. This step increases the electrophilicity of the carbonyl carbon of the original carboxylic acid.

Intramolecular Nucleophilic Attack: The amide oxygen of the acetylamino group then acts as a nucleophile, attacking the activated carbonyl carbon. This intramolecular cyclization step is crucial and would involve a significant energy barrier, representing the transition state of the ring-closing process.

Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient tetrahedral intermediate.

Elimination and Ring Closure: Subsequently, a molecule of acetic acid is eliminated, leading to the formation of the stable 2-methyl-8-chloro-4H-3,1-benzoxazin-4-one ring system.

Computational studies on analogous systems would typically employ density functional theory (DFT) to model these steps. Such studies would calculate the energies of the reactants, intermediates, transition states, and products. The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state would reveal the specific atomic arrangements during the bond-forming and bond-breaking processes.

The reaction pathway for the formation of a quinazolinone derivative from this compound would involve the initial formation of the benzoxazinone (B8607429), followed by reaction with an amine. The proposed mechanism for this subsequent step involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone, leading to ring-opening. This is followed by dehydration and cyclization to form the quinazolinone ring.

V. Reactivity and Mechanistic Studies of 2 Acetylamino 3 Chlorobenzoic Acid

Fundamental Reaction Pathways

The reactivity of 2-(acetylamino)-3-chlorobenzoic acid is primarily dictated by its three functional groups: a carboxylic acid, an N-acetylated amino group (an amide), and a chlorine atom attached to the aromatic ring. Each of these sites offers a pathway for chemical modification.

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, although amides are generally less reactive than esters due to greater resonance stabilization. bham.ac.uk

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a potent nucleophile, attacking the amide carbonyl carbon. This forms a tetrahedral intermediate. arkat-usa.org The expulsion of the amide anion (a poor leaving group) is followed by an acid-base reaction where the newly formed carboxylic acid protonates the amide anion. The final products are the carboxylate salt of 2-amino-3-chlorobenzoic acid and acetic acid. bham.ac.uk Vigorous conditions, such as prolonged heating, are often required for the hydrolysis of amides. bham.ac.ukresearchgate.net

If the carboxylic acid moiety of this compound were converted to an ester, that ester would also undergo hydrolysis. Ester hydrolysis proceeds through similar acid- and base-catalyzed mechanisms but is generally faster than amide hydrolysis. bham.ac.uk

Aromatic halides, such as the chlorine atom in this compound, are typically unreactive toward nucleophilic substitution under standard SN1 and SN2 conditions. libretexts.orgpressbooks.pub However, substitution can be achieved under specific conditions, particularly through transition-metal-catalyzed cross-coupling reactions or when the aromatic ring is activated by strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.org

Ullmann Condensation: A significant reaction pathway for aryl halides is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. wikipedia.org This reaction is effective for coupling aryl halides with amines, alcohols, and thiols. For this compound, an Ullmann reaction with an amine (R-NH₂) would lead to the formation of a C-N bond, replacing the chlorine atom. wikipedia.orgorgchemres.org

The reaction typically requires a copper(I) catalyst, a base (like potassium carbonate), and a polar, high-boiling solvent such as N,N-dimethylformamide (DMF). wikipedia.orgtandfonline.com The ortho-carboxylate group in 2-chlorobenzoic acid derivatives has been shown to facilitate these coupling reactions, sometimes allowing for milder conditions. nih.govnih.gov Recent advancements have demonstrated that ultrasonic irradiation can significantly accelerate the reaction, reducing times from hours to minutes and allowing for reactions at room temperature. tandfonline.comresearchgate.net The generalized reaction would produce a 2-(acetylamino)-3-(alkyl/arylamino)benzoic acid.

Oxidation: The benzene (B151609) ring of this compound is relatively resistant to oxidation. However, alkyl side chains on an aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), provided there is at least one benzylic hydrogen. libretexts.orglibretexts.orgjove.com Since the subject molecule does not have an alkyl side chain, such a reaction is not applicable. Under very harsh oxidative conditions, the aromatic ring itself can be degraded.

Reduction: Several functional groups in the molecule can undergo reduction.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Catalytic Hydrogenation: The aromatic ring can be reduced to a cyclohexane (B81311) ring under high pressure and temperature using catalysts like rhodium or ruthenium. The chlorine atom can also be removed via catalytic hydrogenation (hydrodechlorination).

Electrochemical Reduction: Studies on substituted benzoic acids have shown they can be electrochemically reduced. The process often involves the dissociation of the acid followed by electron transfer to the proton. acs.orgresearchgate.net For chlorobenzoic acids, this can lead to the formation of various products, including the corresponding alcohol or the de-halogenated benzoic acid.

Mechanistic Organic Chemistry Principles

Understanding the reactivity of this compound requires the application of fundamental principles of physical organic chemistry, including the study of reaction rates (kinetics) and energy changes (thermodynamics).

Reaction Kinetics: Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors like concentration, temperature, and catalysts. For reactions involving chlorobenzoic acid derivatives, kinetic analysis has been used to determine rate constants and elucidate mechanisms. For instance, the ozonation of p-chlorobenzoic acid was found to have a direct rate constant of approximately 4.5 M⁻¹s⁻¹, and kinetic data helped suggest the involvement of radical species even under acidic conditions. tandfonline.comresearchgate.net Such studies provide insight into the reaction's step-by-step pathway. For the hydrolysis of amides, kinetic experiments have shown that the reaction rate is typically proportional to the concentrations of both the amide and the acid or base catalyst. mcmaster.ca

Below is a table summarizing key thermodynamic data for the three isomers of chlorobenzoic acid, which serve as a reference for understanding the properties of the subject compound.

| Compound | ΔfH°m (crystal, 298.15 K) (kJ·mol-1) | ΔsubH°m (298.15 K) (kJ·mol-1) | ΔfH°m (gas, 298.15 K) (kJ·mol-1) |

|---|---|---|---|

| 2-Chlorobenzoic acid | -416.7 ± 1.0 | 101.5 ± 0.8 | -315.2 ± 1.3 |

| 3-Chlorobenzoic acid | -425.4 ± 1.0 | 106.8 ± 0.8 | -318.6 ± 1.3 |

| 4-Chlorobenzoic acid | -426.2 ± 0.9 | 106.3 ± 0.9 | -319.9 ± 1.3 |

Table 1: Standard Molar Enthalpies of Formation and Sublimation for Chlorobenzoic Acids. Data sourced from reference acs.org.

Brønsted-Type Plots: The Brønsted catalysis equation provides a linear free-energy relationship between the logarithm of a reaction rate constant (k) and the pKₐ of a series of related catalysts (e.g., substituted anilines acting as nucleophiles). wikipedia.org

log(k) = β * pKₐ + C

A plot of log(k) versus pKₐ, known as a Brønsted-type plot, yields a straight line with a slope β (the Brønsted coefficient). The value of β provides insight into the structure of the transition state at the rate-determining step. wikipedia.org

A low β value (close to 0) suggests that the transition state resembles the reactants, with little bond formation to the nucleophile.

A high β value (close to 1) indicates a transition state that is product-like, with significant bond formation.

A non-linear Brønsted plot can suggest a change in the rate-determining step or a different reaction mechanism for different members of the catalyst series. frontiersin.orgresearchgate.net

For a hypothetical nucleophilic substitution reaction on this compound with a series of substituted anilines, a Brønsted analysis could be performed to probe the mechanism, as illustrated in the hypothetical data below.

| Substituted Aniline (B41778) Nucleophile (X-C₆H₄NH₂) | pKₐ of Conjugate Acid (X-C₆H₄NH₃⁺) | Hypothetical Rate Constant, k (M-1s-1) | log(k) |

|---|---|---|---|

| 4-Nitroaniline | 1.0 | 0.0002 | -3.70 |

| 4-Chloroaniline | 4.0 | 0.005 | -2.30 |

| Aniline | 4.6 | 0.012 | -1.92 |

| 4-Methoxyaniline | 5.3 | 0.063 | -1.20 |

Table 2: Hypothetical Data for a Brønsted-Type Plot Analysis of a Nucleophilic Substitution Reaction.

Plotting log(k) versus the pKₐ from this data would allow for the determination of the Brønsted coefficient β, providing valuable information about the transition state of the rate-determining step.

Concerted vs. Stepwise Mechanistic Pathways

Distinguishing between concerted and stepwise mechanisms is fundamental to understanding a reaction's progression. A concerted reaction involves the simultaneous breaking and forming of bonds within a single transition state, whereas a stepwise reaction proceeds through one or more intermediates, each with its own transition state. nih.govresearchgate.net

For reactions involving this compound, the specific pathway depends heavily on the reaction type and conditions.

Copper-Catalyzed Cross-Coupling Reactions (Ullmann Reaction) : The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a key transformation for aryl halides. The mechanism of this reaction is generally considered to be stepwise . organic-chemistry.orgwikipedia.org While several pathways have been proposed, a prevalent mechanism involves a sequence of oxidative addition and reductive elimination steps. organic-chemistry.orggatech.edu The catalytic cycle is thought to involve a Cu(I) species. The reaction sequence can be generalized as:

Formation of an organocopper intermediate.

Oxidative addition of the aryl halide (like this compound) to the copper center, potentially forming a Cu(III) intermediate. organic-chemistry.orgrug.nl

Reductive elimination to form the new carbon-nitrogen or carbon-oxygen bond and regenerate the Cu(I) catalyst. gatech.edu This multi-step process, involving distinct intermediates, clearly defines it as a stepwise mechanism.

Intramolecular Cyclization : 2-Acetamidobenzoic acids can undergo intramolecular cyclization to form heterocyclic structures like benzoxazinones. Such reactions could theoretically proceed through either a concerted or a stepwise pathway. A concerted mechanism would involve a single transition state where the nucleophilic attack of the amide oxygen or nitrogen onto the carboxylic acid group (or its activated form) and the departure of a leaving group occur simultaneously. Conversely, a stepwise mechanism would likely involve the formation of a tetrahedral or zwitterionic intermediate, which then collapses in a subsequent step to form the final cyclic product. The prevailing pathway is influenced by factors such as the solvent, temperature, and the presence of activating agents for the carboxylic acid group.

Catalysis and Reagent Effects on Reaction Outcomes

Catalysts and reagents are crucial in directing the outcome of reactions involving this compound, often enhancing reaction rates, improving yields, and preventing the formation of side products.

The Ullmann condensation serves as a prime example of catalysis in reactions with this substrate. This copper-catalyzed reaction is used to form C-N and C-O bonds. organic-chemistry.orgwikipedia.org

Catalyst System : The choice of the copper source (e.g., Cu(0), Cu(I) salts like CuI, or Cu(II) salts) and the accompanying ligand is critical. Modern Ullmann protocols often employ ligands such as diamines, amino alcohols, or diketones, which stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing for lower reaction temperatures and catalyst loadings compared to classical conditions. rug.nl

Base and Solvent : The reaction requires a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the nucleophile (e.g., an amine or phenol). The choice of solvent, often a polar aprotic solvent like N,N-Dimethylformamide (DMF), also influences reaction rates and yields.

Reagent Effects : The nature of the nucleophile and the substitution pattern on the aryl halide affect the reaction. Electron-withdrawing groups on the aryl halide generally accelerate the coupling reaction. mdpi.com

Side Reactions and Conditions : A significant side reaction in Ullmann couplings of 2-chlorobenzoic acids is hydrolysis, leading to the formation of salicylic (B10762653) acid derivatives. Reaction conditions can be optimized to minimize this. For instance, the use of ultrasonic irradiation has been shown to enhance yields and dramatically reduce reaction times from hours to minutes by improving mass transport and activating the catalyst surface.

| Factor | Effect on Reaction | Examples |

|---|---|---|

| Catalyst | Essential for C-N/C-O bond formation. Ligands improve efficiency and allow for milder conditions. | CuI, Cu₂O, Copper powder; Ligands: diamines, amino alcohols. |

| Base | Activates the nucleophile by deprotonation. | K₂CO₃, Cs₂CO₃, K₃PO₄. |

| Solvent | Affects solubility of reactants and catalyst, influencing reaction rate. | DMF, 2-ethoxyethanol. |

| Energy Source | Conventional heating requires high temperatures. Ultrasound can accelerate the reaction at room temperature. | Reflux vs. Ultrasonic irradiation. |

| Substituents | Electron-withdrawing groups on the aryl halide typically increase reactivity. | -NO₂, -CF₃ enhance rate; -OCH₃ may slow it. |

Chemical Degradation and Environmental Reactivity

Chlorobenzoic acids (CBAs) are common intermediates in the breakdown of various chlorinated environmental pollutants, such as polychlorinated biphenyls (PCBs) and the insecticide DDT. jbarbiomed.com Their persistence and potential toxicity necessitate an understanding of their environmental fate.

Bioremediation Pathways of Chlorobenzoic Acids

Microbial degradation is a key process for the removal of chlorobenzoic acids from the environment. Aerobic bacteria, in particular, have evolved specific enzymatic pathways to mineralize these compounds. jbarbiomed.comjbarbiomed.com For isomers like 2-chlorobenzoic acid (2-CBA), the primary route of aerobic degradation is initiated by dioxygenase enzymes. researchgate.net

The degradation typically proceeds through the following stages:

Dioxygenation : The initial attack on the aromatic ring is catalyzed by a 2-halobenzoate-1,2-dioxygenase . This enzyme can hydroxylate the ring in different positions. researchgate.netresearchgate.net

1,2-Dioxygenation : This is the main activity, leading to the formation of catechol with the spontaneous removal of the chlorine atom and the carboxyl group (as CO₂). researchgate.net

1,6-Dioxygenation : A secondary activity of the enzyme can lead to the formation of 3-chlorocatechol. researchgate.net

Ring Cleavage : The resulting catecholic intermediates are then processed by ring-cleavage dioxygenases.

Ortho-cleavage : Chlorocatechols are generally mineralized via the ortho-cleavage pathway, where the aromatic ring is broken between the two hydroxyl groups. jbarbiomed.comnih.gov

Meta-cleavage : In some cases, meta-cleavage (adjacent to the hydroxyl groups) can occur, although this is more common for non-chlorinated catechols. jbarbiomed.comnih.gov

Further Metabolism : The ring-cleavage products, which are linear aliphatic acids (e.g., chloromuconic acid), are funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization. researchgate.net

Under anaerobic conditions, the initial step is often a reductive dechlorination, where the chlorine atom is removed and replaced with a hydrogen atom, yielding benzoate, which is then further degraded. nih.gov

| Step | Enzyme | Transformation | Key Product(s) |

|---|---|---|---|

| 1A: Primary Attack | 2-Halobenzoate 1,2-Dioxygenase | 1,2-dioxygenation with decarboxylation and dechlorination | Catechol |

| 1B: Secondary Attack | 2-Halobenzoate 1,2-Dioxygenase | 1,6-dioxygenation | 3-Chlorocatechol |

| 2: Ring Cleavage | Chlorocatechol 1,2-Dioxygenase | Ortho-cleavage of the aromatic ring | Chloro-cis,cis-muconic acid |

| 3: Downstream Metabolism | Various (e.g., cycloisomerase, hydrolase) | Conversion to intermediates of central metabolism | Maleylacetate, Krebs cycle intermediates |

Oxidative Degradation Studies (e.g., with Ozone/Hydroxyl Radicals)

Advanced Oxidation Processes (AOPs) are effective chemical methods for degrading recalcitrant organic pollutants like chlorobenzoic acids in water. nih.gov These processes rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). nih.gov

Para-chlorobenzoic acid (p-CBA) is often used as a probe compound in these studies because it reacts very slowly with molecular ozone (O₃) but very rapidly with hydroxyl radicals (kOH ≈ 5 x 10⁹ M⁻¹s⁻¹). researchgate.nettandfonline.com This allows researchers to quantify the contribution of the radical pathway to the degradation process.

The degradation mechanism involves:

Direct Ozonation : The reaction of molecular ozone with the aromatic ring is generally slow for chlorobenzoic acids. researchgate.nettandfonline.com

Hydroxyl Radical Attack : The primary degradation pathway in most AOPs is the attack by •OH radicals. These non-selective radicals can attack the aromatic ring in several ways:

Hydroxylation : Addition of an •OH group to the aromatic ring, forming hydroxylated chlorobenzoic acids.

Decarboxylation : Attack at the carboxyl group, leading to its removal.

Dehalogenation : Abstraction of the chlorine atom, although hydroxylation is typically the dominant initial step. dtu.dk

The process is a chain reaction where ozone decomposes in water (a process accelerated by high pH or additives like hydrogen peroxide) to form •OH radicals, which then attack the organic substrate. researchgate.net The initial hydroxylated intermediates are more susceptible to further oxidation and ring-opening, eventually leading to the formation of smaller organic acids and, ultimately, mineralization to CO₂, H₂O, and chloride ions.

Vi. Advanced Applications in Chemical Sciences and Materials Research

Role as a Versatile Chemical Building Block and Synthetic Intermediate

As a readily functionalizable aromatic compound, 2-(Acetylamino)-3-chlorobenzoic acid serves as a valuable starting material and intermediate in the synthesis of more complex molecules. Its utility stems from the ability of its functional groups to participate in a variety of chemical transformations.

The structure of this compound makes it an ideal intermediate for multi-step organic syntheses. The carboxylic acid group can be readily converted to esters, amides, or acid chlorides, providing a handle for further molecular elaboration. The acetylamino group can be hydrolyzed to the corresponding aniline (B41778), which can then undergo a wide range of reactions, such as diazotization and coupling, or serve as a nucleophile in substitution reactions. The chloro substituent also offers a site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic utility. While specific, detailed research findings on its direct use in the synthesis of numerous complex molecules are proprietary or part of ongoing research, its potential is evident from the established reactivity of its constituent functional groups.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Resulting Functional Group(s) |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation, Reduction, Conversion to Acyl Halide | Ester, Amide, Alcohol, Acyl Halide |

| Acetylamino Group | Hydrolysis | Amino Group |

A significant application of this compound is its role as a precursor in the synthesis of heterocyclic compounds, particularly quinazolinones and benzoxazinones. brieflands.comresearchgate.netcore.ac.ukresearchgate.netresearchgate.netnih.gov These scaffolds are of considerable interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. nih.gov

The synthesis of quinazolinones from anthranilic acid derivatives, such as this compound, is a well-established synthetic route. researchgate.netresearchgate.netnih.gov The general strategy involves the cyclization of the anthranilic acid derivative with a suitable one-carbon unit, such as an amide or an imidate. The acetylamino group can be hydrolyzed to the free amine, which then participates in the cyclization. The chloro-substituent on the final quinazolinone ring can be further functionalized to generate a library of derivatives for biological screening. nih.gov

Similarly, benzoxazinones can be prepared from N-acylanthranilic acids. brieflands.com In this case, the acetyl group of this compound serves as the N-acyl substituent, and cyclization can be effected by treatment with a dehydrating agent. The resulting benzoxazinone (B8607429) can then be used as a versatile intermediate for the synthesis of other heterocyclic systems. researchgate.net

Polymer Chemistry and Functional Materials Development

The functional groups present in this compound also make it a candidate for incorporation into polymers, leading to the development of materials with specific, desirable properties.

Derivatives of anthranilic acid have been explored as monomers for the creation of functional conducting polymers. mdpi.comresearchgate.netuclan.ac.ukulster.ac.uk The amino and carboxylic acid groups can participate in polymerization reactions, leading to polyamides or other condensation polymers. The incorporation of the this compound moiety into a polymer backbone could impart specific properties such as improved thermal stability, altered solubility, and the potential for post-polymerization modification via the chloro group. Polyanthranilic acid and its derivatives have been shown to form matrices capable of incorporating nanoparticles and complexing with metal ions. mdpi.comulster.ac.uk

The field of advanced coatings often utilizes polymers with specific functional groups to achieve desired surface properties. Anthranilic acid-based polymers have been investigated for their potential in corrosion protection. mdpi.comulster.ac.uk The ability of the amino and carboxylic acid groups to chelate metal ions is believed to contribute to their anti-corrosion properties. By analogy, polymers derived from this compound could be developed into functional coatings that offer protection against environmental degradation. The presence of the chloro group could also allow for the covalent attachment of these coatings to surfaces or for further functionalization to enhance their performance.

Mechanistic Probes and Enzyme Inhibition Studies

The reactivity and structural features of this compound and its derivatives lend themselves to applications in fundamental chemical research and drug discovery.

While specific studies employing this compound as a mechanistic probe are not widely reported, its structural analogs, N-acylanthranilic acids, are known to undergo interesting cyclization reactions. beilstein-journals.orgresearchgate.net The study of the kinetics and mechanisms of these reactions can provide valuable insights into the factors that control ring-closure processes in organic chemistry. The electronic and steric effects of the chloro and acetylamino groups in this compound would be expected to influence the rates and pathways of such cyclizations.

Table 2: Potential Enzyme Targets for Quinazolinone Derivatives

| Enzyme Class | Potential Therapeutic Area |

|---|---|

| Tyrosinase | Hyperpigmentation disorders |

| Glucuronidase | Various metabolic diseases |

| Xanthine Oxidase | Gout and hyperuricemia |

| Carbonic Anhydrase | Glaucoma, epilepsy |

Design and Synthesis of Enzyme Inhibitors (for derivatives)

Derivatives of substituted benzoic acids, including structures related to this compound, serve as foundational scaffolds for the design and synthesis of potent enzyme inhibitors. These inhibitors are crucial tools in pharmacology and biochemistry for studying enzyme mechanisms and for the development of therapeutic agents. The core structure can be chemically modified to create a library of derivatives that are then screened for their ability to inhibit specific enzymes.

Research into benzoic acid derivatives has identified several compounds with significant inhibitory activity against various enzymes. For instance, novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed and synthesized as multitarget inhibitors for enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs). nih.gov Similarly, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized and evaluated as inhibitors of both acetylcholinesterase and butyrylcholinesterase (BChE). researchgate.net One study identified a dual inhibitor of AChE and BChE with IC50 values of 9.68 and 11.59 μM, respectively. researchgate.net

The synthesis process often involves reacting the parent benzoic acid compound with various reagents to add or modify functional groups, thereby altering the molecule's shape, size, and electronic properties to achieve optimal binding to the enzyme's active site. For example, 2-benzoylhydrazine-1-carboxamides have been designed and prepared from hydrazides and isocyanates to act as dual inhibitors of AChE and BChE. mdpi.com Another series of inhibitors, (Z)-2-(acylamino)-3-substituted-propenoic acids, were found to be specific, competitive inhibitors of the mammalian renal dipeptidase, dehydropeptidase-I. nih.gov

The effectiveness of these derivatives is quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which measure the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Examples of Benzoic Acid Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| Tetrahydroisoquinolynyl-benzoic acids | AChE, hCA I, hCA II | Identified promising multifunctional inhibitors for potential Alzheimer's disease treatment. nih.gov |

| Aminobenzoic acid derivatives | AChE, BChE | Discovered potent dual inhibitors through in vitro biochemical assays. researchgate.net |

| 2-Benzoylhydrazine-1-carboxamides | AChE, BChE | Most derivatives showed dual inhibition with IC50 values ranging from 22-100 µM. mdpi.com |

Development of Chemical Probes for Biochemical Investigations

Chemical probes are small molecules designed to selectively interact with a specific protein or biomolecule within a complex biological system. mskcc.org They are invaluable tools for studying and manipulating protein function in the native cellular environment. mskcc.org The scaffold of this compound can be utilized as a starting point for the synthesis of such probes. By attaching reporter tags like fluorescent molecules, biotin, or radiolabels, researchers can track the parent molecule, visualize its localization within cells, or identify its binding partners. mskcc.orgnii.ac.jp

The development of a chemical probe involves a multidisciplinary approach, combining chemical synthesis with biological validation. mskcc.org The goal is to create a molecule with high affinity and selectivity for its intended target, minimizing off-target effects. nih.gov For example, the development of probes for the bromodomain proteins BRD7 and BRD9 involved creating a series of ligands to study their biological function. nih.govox.ac.uk These probes allow for a confident assessment of the protein's role in cellular processes and provide starting points for drug discovery programs. nih.gov

The process often includes:

Design and Synthesis: Creating derivatives with varied functional groups to explore structure-activity relationships (SAR).

In Vitro Characterization: Assessing the probe's binding affinity and selectivity for the target protein using techniques like AlphaScreen or isothermal titration calorimetry. mdpi.com

Cellular Activity Assessment: Evaluating the probe's effect on cellular pathways and functions to confirm its mechanism of action.

Biotinylated derivatives, for instance, can be used in large-scale proteomic analyses to pull down the target protein and its associated complex from cell lysates, helping to elucidate protein-protein interaction networks. mskcc.org

Applications in Agrochemical and Industrial Chemistry

Precursor for Plant Growth Regulators

Plant growth regulators (PGRs) are crucial in modern agriculture for controlling various aspects of plant development, from seed germination to fruit ripening, ultimately enhancing crop yield and quality. google.com Substituted benzoic acids, including anthranilic acid (2-aminobenzoic acid), a close structural relative of the title compound, are used as intermediates in the synthesis of various agrochemicals. google.com

The chemical structure of this compound provides a versatile backbone that can be modified to produce compounds with auxin-like or other regulatory activities. Auxins, a major class of plant hormones, promote cell elongation and are involved in processes like root initiation and fruit development. nih.govfrontiersin.org Synthetic auxins are widely used in horticulture and agriculture. nih.gov The synthesis of novel PGRs may involve creating esters or amides from the carboxylic acid group or further substitution on the aromatic ring to fine-tune the biological activity. Research has explored the synthesis of various PGRs from precursors like dehydroamino acids and naphthyloxyacetic acids. nih.govrsc.orgrsc.org Studies on p-aminobenzoic acid salts have also shown their potential as effective PGRs for crops like tomatoes. mdpi.com

Use as a Preservative or Antimicrobial Agent (General Benzoic Acid Class Relevance)

Benzoic acid and its derivatives are widely recognized and utilized as effective preservatives in the food, cosmetic, and pharmaceutical industries. annexechem.comontosight.ai Their primary function is to inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf life and ensuring the safety of various products. annexechem.comtotalingredientes.com.br The antimicrobial efficacy of benzoic acid is greatest in its undissociated form, which predominates under acidic conditions (low pH). totalingredientes.com.br The molecule can penetrate microbial cell membranes, disrupt essential enzyme functions, and compromise membrane integrity, leading to cell death. totalingredientes.com.br

The presence of a chlorine atom on the benzene (B151609) ring, as in this compound, can enhance the antimicrobial properties of the molecule. Studies on related chlorinated compounds have demonstrated significant antimicrobial activity. For example, research on 2-chlorobenzoic acid derivatives showed they possessed greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria. nih.gov Similarly, a study on N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives reported moderate to high antibacterial action. researchgate.net The introduction of a chlorine atom to chalcone (B49325) structures has also been shown to have a positive effect on their activity against microorganisms like E. coli and Staphylococcus aureus. mdpi.com This suggests that the broader class of chlorobenzoic acid derivatives holds promise for applications as antimicrobial agents and preservatives in various industrial settings. annexechem.combritannica.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methylene-aminobenzoic acid |

| Tetrahydroisoquinolynyl-benzoic acid |

| 2-Aminobenzoic acid (Anthranilic acid) |

| 3-Aminobenzoic acid |

| 4-Aminobenzoic acid (p-Aminobenzoic acid) |

| 2-Benzoylhydrazine-1-carboxamide |

| (Z)-2-(acylamino)-3-substituted-propenoic acid |

| 2-Chlorobenzoic acid |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide |

| 4-chloro-2′-hydroxychalcone |

| 5′-chloro-2′-hydroxychalcone |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Acetylamino)-3-chlorobenzoic acid with high purity?

- Methodology : A two-step synthesis is commonly employed:

Acetylation : React 2-amino-3-chlorobenzoic acid with acetic anhydride under reflux conditions to introduce the acetyl group.

Purification : Recrystallize the product using polar aprotic solvents (e.g., DMF or ethanol) to isolate the pure compound.

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis (expected range: 200–215°C based on structural analogs) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., acetyl group at position 2, chlorine at position 3).

- Mass Spectrometry (MS) : Validate molecular weight (theoretical: 199.58 g/mol) via high-resolution MS.

- Infrared (IR) Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm, N-H bend at ~1550 cm) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Guidelines : Store in airtight containers under inert gas (N) at 2–8°C. Avoid exposure to moisture and light, as hydrolysis of the acetyl group may occur. Stability studies indicate no significant decomposition under these conditions for ≥12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for structurally similar chlorobenzoic acid derivatives?

- Approach :

Comparative Analysis : Cross-reference differential scanning calorimetry (DSC) data for analogs (e.g., 4-amino-2-chlorobenzoic acid melts at 210–215°C ).

Crystallinity Assessment : Use X-ray diffraction (XRD) to evaluate polymorphism or hydrate formation, which may affect melting behavior.

- Case Study : Discrepancies in 2-amino-5-chlorobenzoic acid (mp 209–213°C vs. 231–235°C) were attributed to solvent-dependent crystallization .

Q. What are the key considerations for analyzing degradation products of this compound under varying pH conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (pH 1–3) and alkaline (pH 10–12) conditions at 40°C for 24 hours.

- Detection : Use HPLC-MS to identify hydrolyzed products (e.g., 2-amino-3-chlorobenzoic acid or acetic acid derivatives).

Q. How can researchers optimize reaction yields in nucleophilic substitution reactions involving this compound?

- Experimental Design :

Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).

Solvent Optimization : Compare polar aprotic solvents (e.g., DMSO, DMF) for improved solubility and reaction kinetics.

- Data Interpretation : Track reaction efficiency via -NMR integration of starting material vs. product .

Q. What computational tools are effective for predicting the reactivity of this compound in drug design?

- Computational Strategies :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., enzymes or receptors).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data for this compound?

- Resolution Protocol :

Database Cross-Check : Compare IR and NMR spectra with authoritative sources (e.g., NIST Chemistry WebBook ).

Reproducibility Testing : Repeat experiments under standardized conditions (solvent, temperature, concentration).

- Example : Conflicting -NMR peaks for the acetyl group may arise from solvent-induced shifts (DMSO-d vs. CDCl) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.